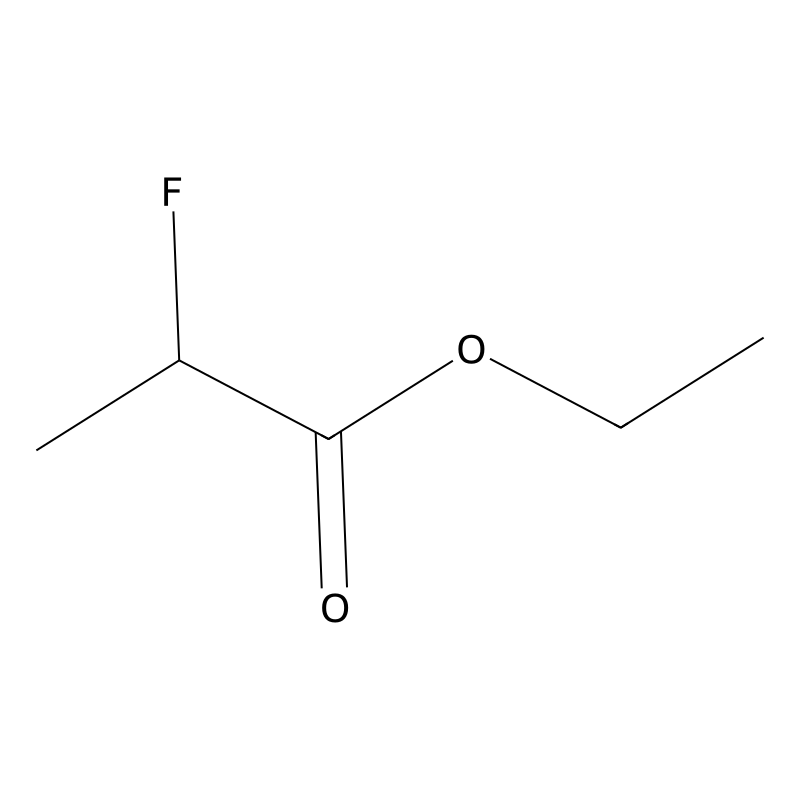Ethyl 2-Fluoropropionate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ethyl 2-Fluoropropionate is a chemical compound with the molecular formula and a CAS number of 349-43-9. It appears as a colorless liquid with a boiling point of approximately 125 °C and a melting point of -29 °C. This compound is recognized for its stability under proper conditions and is classified as a flammable liquid, posing risks of skin and eye irritation upon contact . Ethyl 2-Fluoropropionate serves as an important reagent in various
Organic Synthesis:
- Building Block for Fluorinated Molecules: Ethyl 2-fluoropropionate serves as a valuable building block for synthesizing various fluorinated molecules, including pharmaceuticals, agrochemicals, and materials science research. The presence of the fluorine atom introduces unique properties like altered reactivity and increased metabolic stability. Source: Sigma-Aldrich, "Ethyl-2-Fluoropropionate":
- Nucleophilic Substitution Reactions: The molecule's reactive ester group allows it to participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into its structure. This versatility makes it a useful intermediate in the synthesis of complex organic molecules. Source: TCI America, "Ethyl 2-Fluoropropionate":
Biological Research:
- Investigating Fluorine Metabolism: Ethyl 2-fluoropropionate can be used as a probe molecule to study the metabolism of fluorine-containing compounds in living organisms. This helps researchers understand the mechanisms by which such compounds are absorbed, distributed, and eliminated by the body. Source: VWR, "Ethyl-2-fluoropropionate ≥97%":
- Potential Therapeutic Applications: While research is ongoing, preliminary studies suggest that ethyl 2-fluoropropionate derivatives could have potential therapeutic applications in various areas, including cancer treatment and neurodegenerative diseases. However, further investigation is needed to confirm these potential benefits and ensure their safety and effectiveness.
Several methods exist for synthesizing Ethyl 2-Fluoropropionate:
- Fluorination of 2-Chloropropionate: This method involves reacting 2-chloropropionic acid ethyl ester with hydrogen fluoride in the presence of a catalyst at elevated temperatures (50-200 °C). The yield can reach up to 83% under optimized conditions .
- Direct Fluorination: Another approach utilizes potassium fluoride with an addition agent to facilitate the reaction, yielding high selectivity and efficiency while minimizing by-products .
- Alternative Reagents: Various fluorinating agents have been explored, including sulfur trifluoride and other halogenating agents, which can also yield Ethyl 2-Fluoropropionate through different mechanisms .
Ethyl 2-Fluoropropionate finds applications in several fields:
- Chemical Industry: It is utilized as a reagent for synthesizing various organic compounds, particularly those targeting nicotinic receptors.
- Solvent: Due to its solvent properties, it can dissolve a wide range of substances, making it useful in
Interaction studies involving Ethyl 2-Fluoropropionate primarily focus on its reactivity with other chemical entities rather than biological interactions. Research indicates that it can effectively participate in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules. The compound's ability to act as an electrophile enhances its utility in various organic transformations .
Ethyl 2-Fluoropropionate has several structural analogs that share similar properties but differ in functional groups or substituents. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Propanoate | Lacks fluorine; used as a common ester | |
| Methyl 2-Fluoropropionate | Similar structure but with a methyl group instead | |
| Ethyl 3-Fluorobutanoate | Fluorine at a different position; alters reactivity | |
| Isobutyl Fluoroacetate | Similar reactivity but different carbon chain structure |
Uniqueness: Ethyl 2-Fluoropropionate is distinct due to its specific fluorine positioning on the propionic acid backbone, which significantly influences its reactivity and potential biological activity compared to its analogs.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








